Isoquinoline, sulfate
Overview
Description
Isoquinoline, sulfate is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline, with the nitrogen atom located at the second position of the fused ring system. Isoquinoline is a colorless, hygroscopic liquid with a penetrating, unpleasant odor. It is a weak base and forms salts upon treatment with strong acids, such as hydrochloric acid .
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This method involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions to produce isoquinoline.
Bischler-Napieralski Reaction: This reaction involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride or other dehydrating agents.
Pictet-Spengler Reaction: This method involves the cyclization of β-arylethylamine with aldehydes or ketones in the presence of an acid catalyst.
Industrial Production Methods:
- Isoquinoline is typically isolated from coal tar by fractional crystallization of the acid sulfate. This method exploits the fact that isoquinoline is more basic than quinoline, allowing for selective extraction .
Types of Reactions:
Oxidation: Isoquinoline can undergo oxidation reactions to form isoquinoline N-oxide.
Reduction: Isoquinoline can be reduced to tetrahydroisoquinoline using hydrogen in the presence of a catalyst.
Substitution: Isoquinoline undergoes electrophilic substitution reactions, such as nitration and sulfonation, primarily at the 5-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline.
Substitution: 5-nitroisoquinoline and 5-sulfoisoquinoline.
Scientific Research Applications
Isoquinoline, sulfate has a wide range of applications in scientific research:
Mechanism of Action
Quinoline: A structural isomer of isoquinoline with the nitrogen atom at the first position of the fused ring system.
Pyridine: A simpler heterocyclic aromatic compound with a single nitrogen atom in a six-membered ring.
Uniqueness of Isoquinoline:
Comparison with Similar Compounds
- Quinoline
- Pyridine
- Benzopyridine
Isoquinoline, sulfate is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and biological activities make it a valuable subject of study in organic and medicinal chemistry.
Properties
IUPAC Name |
isoquinoline;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N.H2O4S/c1-2-4-9-7-10-6-5-8(9)3-1;1-5(2,3)4/h1-7H;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXLEZHGVTRFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480498 | |
Record name | Isoquinoline, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105012-80-4 | |
Record name | Isoquinoline, sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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